molecular formula C30H32Cl2N4O4 B1592296 Deuteroporphyrin IX dihydrochloride CAS No. 68929-05-5

Deuteroporphyrin IX dihydrochloride

Cat. No. B1592296
CAS RN: 68929-05-5
M. Wt: 583.5 g/mol
InChI Key: WHBYKWKOLACDOX-UHFFFAOYSA-N
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Description

Deuteroporphyrin IX dihydrochloride (DPI) is a naturally occurring porphyrin compound that is widely used in scientific research and in the laboratory. It is a highly versatile and useful molecule that has many applications, from drug development to medical imaging.

Scientific Research Applications

Synthesis and Intramolecular Interactions

Deuteroporphyrin IX derivatives, specifically those containing tryptophan and quinone residues, have been synthesized, showcasing notable intramolecular interactions. These interactions occur between the nitrogen atoms of the porphyrin ring and the NH group of the tryptophan's indole ring, highlighting the compound's potential in molecular synthesis and chemical studies (Larkina et al., 2005).

Photodynamic Effects

Deuteroporphyrin IX derivatives exhibit significant photodynamic effects, particularly in neuron models. Studies reveal their potential in causing irreversible firing abolition in neurons at pikomolar concentrations, indicating a high sensitivity to the photodynamic effect of these derivatives. This property underlines the compound's possible applications in photodynamic therapy and neurological studies (Uzdensky et al., 2001).

Aggregation Properties

The aggregation behavior of deuteroporphyrin IX diesters in aqueous-organic binary solutions has been thoroughly explored. Studies reveal that dimerization of porphyrins is primarily governed by π-π interactions in pure organic solutions, while further aggregation in aqueous-organic binary solutions is driven by hydrophobic-lipophilic interactions. This understanding is crucial for the compound's applications in material science and nanostructure development (Guo‐Zhen et al., 2010).

Abiotic Catalysis

Deuteroporphyrin IX derivatives have been incorporated into artificial metalloenzymes, enhancing their activity in abiotic catalysis. This is particularly evident in olefin cyclopropanation reactions, where these modified enzymes exhibit enhanced activity compared to their native counterparts. Such advancements underscore the potential of deuteroporphyrin IX in enzymatic engineering and industrial catalysis (Reynolds et al., 2017).

Interaction with Magnesium Chelatase

Deuteroporphyrin IX has been shown to interact effectively with the magnesium chelatase H subunit. This interaction is crucial in (bacterio)chlorophyll synthesis, marking the first committed step. The formation of H-deuteroporphyrin complexes and their properties provide insights into the biosynthetic pathways of chlorophyll and the role of deuteroporphyrin IX in these processes (Karger et al., 2001).

properties

IUPAC Name

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYKWKOLACDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

448-65-7 (Parent)
Record name Deuteroporphyrin IX dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroporphyrin IX dihydrochloride

CAS RN

68929-05-5
Record name Deuteroporphyrin IX dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEUTEROPORPHYRIN IX DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Hori, EV Bichenkova, AN Wilton… - Nucleic acids …, 2002 - academic.oup.com
… The results showed that several porphyrins, hematoporphyrin IX, hematin, hemin, protoporphyrin IX disodium salt and deuteroporphyrin IX dihydrochloride inhibited the reaction …
Number of citations: 6 academic.oup.com
S Oriel, Y Nitzan - Photochemistry and Photobiology, 2012 - Wiley Online Library
… Deuteroporphyrin IX dihydrochloride (Dp) solution was prepared by dissolving 5 mg in 200 μL of 1 N NaOH with vigorous agitation. A NaCl solution (0.85%) was added to achieve a …
Number of citations: 20 onlinelibrary.wiley.com
JT Hindmarsh, L OlIVERAS, DC Greenway - Clinical chemistry, 1999 - academic.oup.com
… The calibrators included coproporphyrin III dihydrochloride, uroporphyrin III dihydrochloride, 2-vinyl-4-hydroxymethyl deuteroporphyrin IX dihydrochloride, deuteroporphyrin IX, …
Number of citations: 61 academic.oup.com
M Kępczyński, RP Pandian, KM Smith… - Photochemistry and …, 2002 - Wiley Online Library
We tested correlations between lipophilicity parameters and the partitioning of sensitizers into membranes. For this purpose we investigated 17 porphyrins and two chlorins having …
Number of citations: 134 onlinelibrary.wiley.com
S Ytzhak, H Weitman… - Photochemistry and …, 2013 - Wiley Online Library
… We chose deuteroporphyrin IX dihydrochloride (DP), whose binding constant to liposomes was established by us previously, as 50.8 ± 4.9 (mL mg −1 ) 20, higher than many other …
Number of citations: 18 onlinelibrary.wiley.com
H Shen, J Dai, T Liu, Y Cheng, W Chen… - … of Pharmacology and …, 2016 - ASPET
… CP I dihydrochloride, CP III dihydrochloride, and deuteroporphyrin IX dihydrochloride were purchased from Frontier Scientific, Inc. (Logan, UT). Rifampicin (RIF), RSV, and RSV-d6 were …
Number of citations: 96 jpet.aspetjournals.org
Z Malik, H Ladan, Y Nitzan, B Ehrenberg - Journal of Photochemistry and …, 1990 - Elsevier
… Hematoporphyrin, protoporphyrin (Pp) and hemin (bovine, type I) were purchased from Sigma, USA Deuteroporphyrin IX dihydrochloride was obtained from Porphyrin Products, Logan, …
Number of citations: 61 www.sciencedirect.com
A Orenstein, D Klein, J Kopolovic… - FEMS Immunology & …, 1997 - academic.oup.com
The assessment of deuteroporphyrin-hemin complex as an agent for the treatment of burn wounds infected with a multiple-drug resistant strain of Staphylococcus aureus was performed…
Number of citations: 143 academic.oup.com
Z Malik, H Ladan, J Hanania, Y Nitzan - Current Microbiology, 1988 - Springer
… The other porphyrins--deuteroporphyrin IX dihydrochloride, deuteroporphyrin IX 2,4-disulfonic acid, and tetra-sodium-meso tetra-(4-sulfonato-phenyl) porphine--were obtained from …
Number of citations: 25 link.springer.com
Y Nitzan, HM Wexler, SM Finegold - Current microbiology, 1994 - Springer
… +4~ Deuteroporphyrin IX dihydrochloride was obtained from Porphyrin Products (Logan, Vermont). Hematoporphyrin dihydrochloride, protoporphyrin IX, and hemin (bovine type I) were …
Number of citations: 92 link.springer.com

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